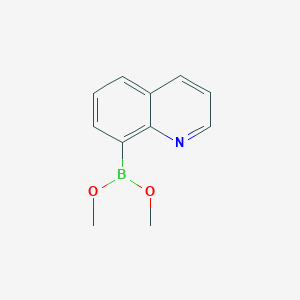

8-Quinolineboronic acid dimethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Quinolineboronic acid dimethyl ester is an organoboron compound with the molecular formula C11H12BNO2 and a molecular weight of 201.03 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its role in various organic synthesis reactions, including Suzuki-Miyaura coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolineboronic acid dimethyl ester typically involves the reaction of 8-quinolineboronic acid with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate boronic acid ester, which is then converted to the dimethyl ester form .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of boronic acids and alcohols under controlled conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the desired product .

化学反応の分析

Types of Reactions

8-Quinolineboronic acid dimethyl ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Quinoline Derivatives: Formed through oxidation and substitution reactions.

科学的研究の応用

8-Quinolineboronic acid dimethyl ester has a wide range of applications in scientific research:

作用機序

The mechanism of action of 8-Quinolineboronic acid dimethyl ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s ability to form stable complexes with various nucleophiles and electrophiles makes it a versatile reagent in organic synthesis .

類似化合物との比較

Similar Compounds

8-Quinolineboronic Acid: A precursor to the dimethyl ester form, used in similar reactions.

Quinoline-2-boronic Acid: Another boronic acid derivative with similar applications in organic synthesis.

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions, but with different reactivity and selectivity compared to 8-Quinolineboronic acid dimethyl ester.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its ability to form stable complexes with various reagents and its high reactivity in Suzuki-Miyaura coupling make it a valuable compound in both research and industrial applications .

生物活性

8-Quinolineboronic acid dimethyl ester (8-QBA) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in drug development, particularly in targeting various biological pathways and processes. This article reviews the biological activity of 8-QBA, summarizing key findings from recent research, including its mechanisms of action, pharmacological properties, and case studies.

Chemical Structure and Properties

8-QBA is characterized by the presence of a quinoline ring structure linked to a boronic acid moiety. Its chemical formula is C9H10BNO2, with a molecular weight of approximately 179.99 g/mol. The compound exists as a dimethyl ester, which enhances its solubility and reactivity compared to its parent boronic acid.

The biological activity of 8-QBA is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The following mechanisms have been identified:

- Inhibition of Protein Kinases : 8-QBA has been shown to inhibit specific protein kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced cell growth and migration, making it a candidate for anticancer therapy .

- Fluorescent Sensing : The compound has demonstrated significant fluorescence enhancement upon binding with carbohydrates, making it useful for developing biosensors for biological applications .

Anticancer Activity

Recent studies highlight the anticancer potential of 8-QBA, particularly against renal cancer and leukemia cell lines. In vitro assays have shown that 8-QBA can effectively inhibit cell viability by targeting key signaling pathways involved in tumor growth .

Antiviral Properties

Research indicates that 8-QBA may possess antiviral properties, particularly against enteroviruses. The compound acts by inhibiting viral replication through interference with viral protein interactions.

Case Studies

- Anticancer Studies : A study evaluated the effects of 8-QBA on renal cancer cell lines. Results indicated that treatment with varying concentrations of 8-QBA led to significant reductions in cell viability and induced apoptosis in cancer cells. The study concluded that 8-QBA could serve as a lead compound for developing novel anticancer agents .

- Biosensor Development : In another study, researchers developed a fluorescent biosensor utilizing 8-QBA for detecting glucose levels in biological samples. The sensor exhibited a linear response to glucose concentrations, demonstrating the practical application of 8-QBA in diagnostic tools .

Data Summary

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Anticancer | Protein kinase inhibition | Renal cancer cells | Reduced cell viability |

| Antiviral | Viral replication inhibition | Enterovirus | Decreased viral load |

| Biosensor | Fluorescence enhancement | Carbohydrates | Improved detection sensitivity |

特性

IUPAC Name |

dimethoxy(quinolin-8-yl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BNO2/c1-14-12(15-2)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEJWPRDIRLUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=N2)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393560 |

Source

|

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259393-04-8 |

Source

|

| Record name | 8-Quinolineboronic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。